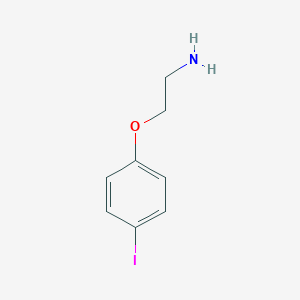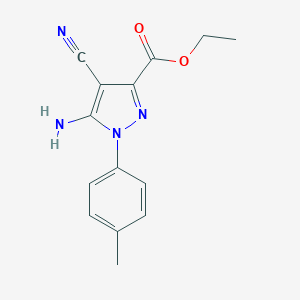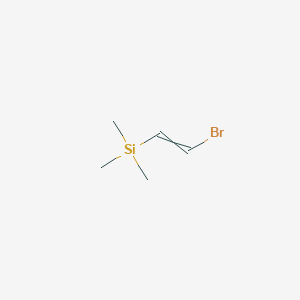
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid
概要
説明
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, also known as ATDA, is a chemical compound that has been widely studied for its potential applications in scientific research. ATDA is a heterocyclic compound that contains both a thiadiazole and an oxime functional group, making it a unique and versatile molecule that can be used in a variety of research applications. In
作用機序
The exact mechanism of action of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid is not fully understood, but it is thought to act as a free radical scavenger and antioxidant. This compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which helps to reduce oxidative stress. Additionally, this compound has been shown to inhibit the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in excitotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective and anticancer properties, this compound has also been shown to have anti-inflammatory effects. Specifically, this compound has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to have anticonvulsant properties, as it has been shown to reduce the severity and duration of seizures in animal models.
実験室実験の利点と制限
One of the main advantages of using 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid in lab experiments is its versatility. This compound can be used in a variety of research applications, from neuroscience to cancer research. Additionally, this compound is relatively easy to synthesize, making it a practical and cost-effective option for researchers. However, there are some limitations to using this compound in lab experiments. One of the main limitations is its solubility. This compound is relatively insoluble in water, which can make it difficult to work with in certain experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
将来の方向性
There are a number of future directions for research on 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid. One area of research that is particularly promising is in the development of this compound-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as inflammation and epilepsy. Finally, more studies are needed to determine the safety and efficacy of this compound in humans, which will be critical for its eventual use as a therapeutic agent.
科学的研究の応用
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have neuroprotective effects. Specifically, this compound has been shown to protect against oxidative stress and excitotoxicity, two processes that are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use as a therapeutic agent for cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
特性
| 139183-37-2 | |
分子式 |
C5H6N4O3S |
分子量 |
202.19 g/mol |
IUPAC名 |
(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C5H6N4O3S/c1-12-8-2(4(10)11)3-7-5(6)13-9-3/h1H3,(H,10,11)(H2,6,7,9)/b8-2- |
InChIキー |
OSIJZKVBQPTIMT-WAPJZHGLSA-N |
異性体SMILES |
CO/N=C(/C1=NSC(=N1)N)\C(=O)O |
SMILES |
CON=C(C1=NSC(=N1)N)C(=O)O |
正規SMILES |
CON=C(C1=NSC(=N1)N)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
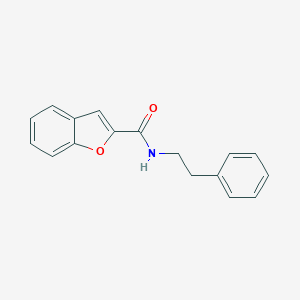
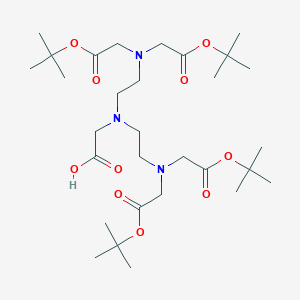
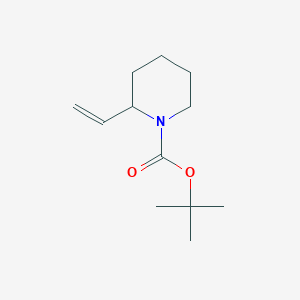

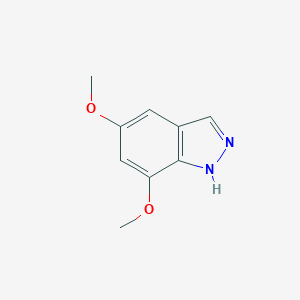
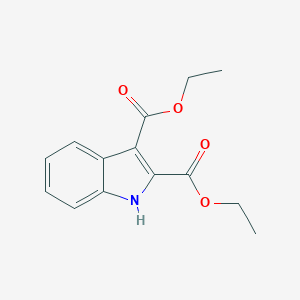
![3-((3aS,4R,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B178723.png)

